3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Description
3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a synthetic organic compound featuring a 6-azaspiro[3.4]octane core with a hydroxymethyl substituent at the 8-position and a 3-chloropropanoyl group at the 6-position. The spirocyclic scaffold confers conformational rigidity, which is advantageous in medicinal chemistry for optimizing binding affinity and metabolic stability. The hydroxymethyl group enhances hydrophilicity, while the chloro substituent may influence electronic properties and reactivity. Limited peer-reviewed data are available for this specific compound, but its structural analogs (e.g., methoxymethyl and piperazine derivatives) have been studied in pharmacological contexts .
Properties
IUPAC Name |
3-chloro-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-2-10(15)13-6-9(7-14)11(8-13)3-1-4-11/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACUBAGTAMHTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H18ClNO2
- Molecular Weight : 231.72 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with various biochemical pathways, particularly those involving G protein-coupled receptors (GPCRs). Research indicates that compounds with similar spirocyclic structures often exhibit significant pharmacological effects, including antibacterial and antineoplastic properties .
Antimicrobial Activity
Several studies have indicated that compounds containing spiro structures exhibit antimicrobial properties. For instance, spiro compounds have been shown to inhibit the growth of various bacterial strains, which could be relevant for developing new antibiotics . The specific activity of this compound against specific pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of any new compound. Preliminary studies on related compounds indicate that spirocyclic derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties . Further investigation into its IC50 values across various cell lines is necessary to establish a comprehensive safety profile.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antibacterial | |
| Compound B | Structure B | Cytotoxic (IC50: 50 µM) | |
| Compound C | Structure C | Antineoplastic |
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of spiro compounds, researchers found that compounds similar in structure to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of related spiro compounds revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for minimizing side effects in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, differing primarily in substituents or core modifications:
Key Observations:
However, the methoxymethyl derivative’s discontinuation suggests synthetic or stability challenges . The chloro position (3- vs. 2-) may alter electrophilic reactivity. For example, 3-chloro derivatives are less sterically hindered than 2-chloro isomers, influencing binding interactions in biological targets.
Spirocyclic Core Variations :
- The 6-azaspiro[3.4]octane core in the target compound offers a larger ring system than spiro[2.5] analogs (), which may enhance conformational stability for receptor binding.
- Diazaspiro systems (e.g., 1,3-diazaspiro[4.5]decane in ) introduce additional hydrogen-bonding sites, critical for CNS-targeted activity .
The absence of aromatic groups in the target compound may reduce off-target interactions compared to phenyl-substituted analogs.
Research Findings and Data Gaps
- Synthetic Accessibility : The methoxymethyl analog () was discontinued, possibly due to challenges in large-scale synthesis or purification. This highlights the need for optimized routes for hydroxymethyl derivatives.
- Physicochemical Properties: No melting point, solubility, or logP data are available for the target compound, limiting predictive ADMET assessments.
Preparation Methods
The preparation of this compound typically involves the formation of the spirocyclic azaspiro[3.4]octane core followed by the introduction of the 3-chloropropan-1-one side chain. The key synthetic steps can be summarized as:
- Step 1: Construction of the azaspiro[3.4]octane scaffold with a hydroxymethyl substituent.
- Step 2: Functionalization of the nitrogen atom with a 3-chloropropan-1-one group via acylation.
Detailed Preparation Methods
Formation of the Azaspiro[3.4]octane Core
The azaspiro[3.4]octane ring system is commonly synthesized via cyclization reactions involving amino alcohols or amines with suitable spirocyclic precursors. Hydroxymethyl substitution is introduced either by direct functionalization or by using hydroxymethylated starting materials.
- Typical Conditions:
- Use of protected amino alcohol intermediates.
- Cyclization under mild heating or reflux conditions in inert solvents such as toluene or dichloromethane.
- Catalysis with Lewis acids or bases to promote ring closure.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the acylation step, extrapolated from closely related compounds and adapted for the target molecule:
Purification and Characterization
- Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures or MPLC with methanol/ethyl acetate gradients.
- Characterization includes NMR, LC-MS, and HPLC to confirm structure and purity.
- The hydroxymethyl group and spirocyclic structure require careful monitoring to avoid side reactions during acylation.
Research Findings and Notes
- The presence of the azaspiro ring system imparts steric hindrance, which can influence the acylation efficiency; reaction times and reagent equivalents may need optimization.
- Hydroxymethyl substitution on the spiro ring can be sensitive to acidic or basic conditions; mild reaction conditions are preferred.
- Inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of acyl chlorides and oxidation of sensitive intermediates.
- The synthetic route is adaptable for scale-up with proper control of temperature and stoichiometry.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Conditions Summary | Yield Range (%) | Comments |
|---|---|---|---|---|---|
| Azaspiro[3.4]octane core formation | Amino alcohols, spirocyclic precursors, Lewis acids | Cyclization | Mild heating, inert solvent | 60–80 | Hydroxymethyl introduced pre- or post-cyclization |
| Acylation with 3-chloropropionyl chloride | 3-chloropropionyl chloride, azaspiro compound | Acylation | Ambient temperature, inert atmosphere, 2–16 h | 75–85 | Purification by chromatography |
Q & A
Q. How can the molecular structure of this spirocyclic compound be reliably determined?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to resolve the spirocyclic core and confirm stereochemistry . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, highlighting bond lengths and angles critical for validating the 6-azaspiro[3.4]octane scaffold . If crystallography is unfeasible, combine NMR (e.g., DEPT for quaternary carbons) with computational methods like DFT to model the spiro junction’s strain and substituent orientations.
Q. What synthetic strategies are effective for constructing the 6-azaspiro[3.4]octane moiety?
Methodological Answer: The spirocyclic core can be synthesized via cyclization of a β-chloroketone intermediate. For example, react 3-chloropropionic acid with a hydroxymethyl-substituted precursor under acidic conditions (e.g., trifluoromethanesulfonic acid) to form the ketone, followed by NaOH-mediated cyclization to close the azaspiro ring . Purification via high-resolution reverse-phase HPLC (e.g., Chromolith columns) ensures removal of regioisomeric byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with hydroxymethyl substituents?
Methodological Answer: Hydroxymethyl groups are prone to oxidation or elimination. Protect the hydroxyl group as a tert-butyl carbamate (Boc) during synthesis, as demonstrated in tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate derivatives . Use TFA for deprotection post-cyclization . Monitor reaction progress via LC-MS with Purospher®STAR columns to detect degradation early .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in the spiro system). Perform variable-temperature NMR to identify conformational exchange. Compare experimental - NOESY correlations with DFT-generated models (e.g., Gaussian09) to validate dominant conformers . If unresolved, use X-ray data as a definitive reference .
Q. What strategies mitigate instability of the chloro-propanone moiety during storage?
Methodological Answer: The chloro-propanone group is susceptible to hydrolysis. Store the compound under inert atmosphere (Ar/N) at -20°C in anhydrous DMSO or acetonitrile. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to identify degradation pathways (e.g., dechlorination or ketone reduction) .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
Methodological Answer: Focus on modifying the hydroxymethyl and chloro-propanone groups. For example:
- Replace Cl with F or Br to assess halogen effects on reactivity.
- Substitute hydroxymethyl with trifluoromethyl (as in 8-(trifluoromethyl)-6-azaspiro[3.4]octane) to study lipophilicity and metabolic stability . Use in vitro assays (e.g., enzyme inhibition) paired with logP measurements (shake-flask method) to correlate structural changes with bioactivity .
Q. How to address low reproducibility in spirocyclic compound synthesis?
Methodological Answer: Batch variability often stems from trace metal contaminants. Pre-treat reaction vessels with EDTA, and use ultra-pure solvents (HPLC grade). Employ statistical tools like Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). For example, a central composite design can identify critical factors affecting cyclization efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
